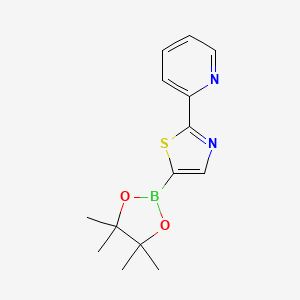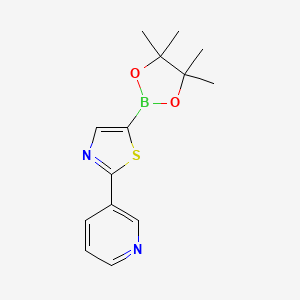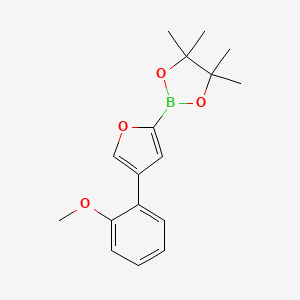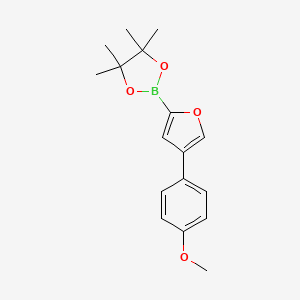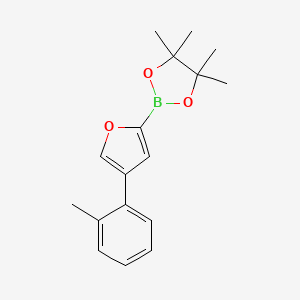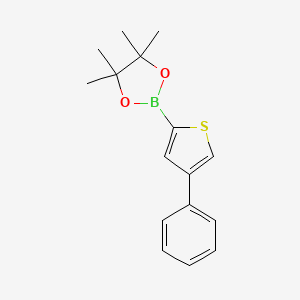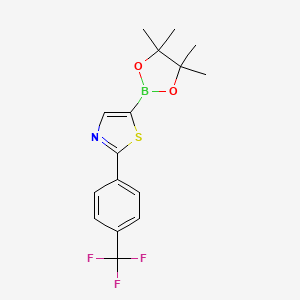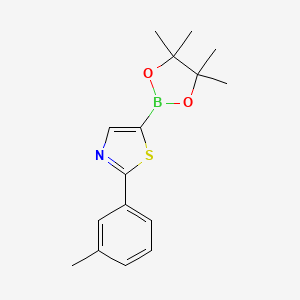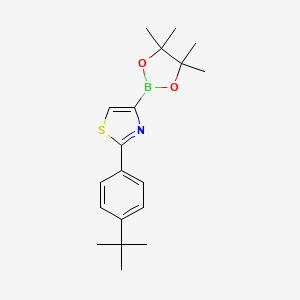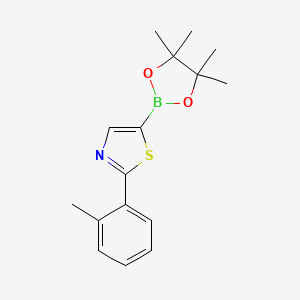
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester (TFPT-BAPE) is a boronic acid ester that has been widely used in chemical synthesis, pharmaceutical research, and biochemistry applications. TFPT-BAPE is a versatile reagent that can be used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. Additionally, TFPT-BAPE has been used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been widely used in scientific research due to its versatility and reactivity. It has been used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. It has also been used to study the biochemical and physiological effects of various compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of new materials.
Mecanismo De Acción
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a boronic acid ester that is capable of forming covalent bonds with other molecules. This allows for the synthesis of complex molecules and the study of their biochemical and physiological effects. This compound can also be used to modify the structure of existing molecules, allowing for the synthesis of new materials.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various anti-cancer drugs, as well as the effects of various pharmaceuticals. Additionally, this compound has been used to study the effects of various materials on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a versatile reagent that can be used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is also relatively expensive and can be difficult to obtain. Additionally, it is important to note that this compound should be handled with care and should be used in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for the use of 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester. It could be used to study the effects of various pharmaceuticals on the human body, as well as to study the effects of various materials on the human body. Additionally, this compound could be used to study the effects of various environmental pollutants on the human body. Additionally, this compound could be used to study the effects of various synthetic compounds on the human body. Additionally, this compound could be used to study the effects of various dietary supplements on the human body. Finally, this compound could be used to study the effects of various drugs on the human body.
Métodos De Síntesis
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is synthesized using a reaction between trifluoromethylthiazole and boronic acid pinacol ester in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and can be completed in as little as one hour.
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-7-5-6-8-11(10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWSYCARWRECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

